molecular formula C13H9ClN2O2S B1431667 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1799439-13-6

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1431667
CAS No.: 1799439-13-6
M. Wt: 292.74 g/mol
InChI Key: MSRJRKRHTYLRSM-UHFFFAOYSA-N
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Description

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2231674-57-8) is a chemical compound with the molecular formula C14H8ClN3O2S and a molecular weight of 317.76 g/mol . This pyrrolopyridine derivative is provided for research and development purposes only. The 1H-pyrrolopyridine core, also known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry and drug discovery . Its planar, rigid architecture allows for precise interactions with biological targets, making it a valuable building block for the synthesis of potential therapeutic agents . Researchers utilize this and related heterocyclic compounds in various early-stage discovery programs, particularly in the exploration of kinase inhibitors and other targeted therapies . The specific molecular features of this compound—including the chlorine atom, the phenylsulfonyl protecting group, and the carbonitrile moiety—provide multiple vectors for further chemical modification, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloropyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-10-8-13-12(15-9-10)6-7-16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRJRKRHTYLRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

This method involves the direct sulfonylation of the pyrrolopyridine core using benzenesulfonyl chloride under basic conditions.

Procedure :

  • Reagents :
    • 6-Chloro-1H-pyrrolo[3,2-b]pyridine (1 eq)
    • Benzenesulfonyl chloride (1.3 eq)
    • Sodium hydride (NaH, 1.2 eq)
    • Dimethylformamide (DMF) as solvent

Steps :

  • Dissolve 6-chloro-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF at 0°C.
  • Add NaH (60% dispersion in mineral oil) slowly to the solution.
  • Stir at 0°C for 2 hours to deprotonate the pyrrole nitrogen.
  • Add benzenesulfonyl chloride dropwise and warm to room temperature.
  • Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : ~84%
Key Data :

Parameter Value
Reaction Time 3–4 hours
Temperature 0°C → RT
Purification Method Column chromatography

Alternative Sulfonylation Using Phase-Transfer Catalysis

A modified approach employs phase-transfer catalysts for improved efficiency.

Procedure :

  • Reagents :
    • 6-Chloro-1H-pyrrolo[3,2-b]pyridine (1 eq)
    • Benzenesulfonyl chloride (1.1 eq)
    • Tetrabutylammonium bromide (TBAB, 0.05 eq)
    • Sodium hydroxide (3 eq)
    • Dichloromethane (DCM) as solvent

Steps :

  • Combine reagents in DCM at 0°C.
  • Stir for 1 hour at room temperature.
  • Extract with DCM, wash with brine, and concentrate.
  • Purify via recrystallization or chromatography.

Yield : 99%
Advantages :

  • Shorter reaction time (1 hour).
  • Avoids moisture-sensitive NaH.

Halogenation-Sulfonylation Sequence

For cases where the chlorinated precursor is unavailable, a multi-step synthesis is employed.

Procedure :

  • Iodination :
    • React 5-amino-2-chloropyridine with iodine and silver sulfate in ethanol.
    • Yield: 96%.
  • Sulfonylation :

    • Treat iodinated intermediate with benzenesulfonyl chloride in pyridine.
    • Yield: 89%.
  • Cyclization :

    • Use copper(II) acetate in 1,2-dichloroethane under microwave irradiation.

Final Yield : 50–81%

Comparative Analysis of Methods

Method Yield Conditions Scalability
Direct Sulfonylation 84% NaH/DMF, 0°C→RT High
Phase-Transfer 99% TBAB/NaOH, RT Moderate
Multi-Step 50–81% Microwave-assisted Low

Critical Reaction Parameters

  • Base Selection : NaH ensures complete deprotonation but requires anhydrous conditions. TBAB/NaOH offers milder conditions.
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
  • Workup : Brine washes prevent emulsion formation during extraction.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry:

  • Anticancer Activity :
    • Research has indicated that derivatives of pyrrolo[3,2-b]pyridine possess anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anticonvulsant Effects :
    • Studies have documented the anticonvulsant properties of pyrrolo[3,2-b]pyridine derivatives, suggesting their potential use in treating epilepsy and other seizure disorders .
  • Anti-inflammatory Properties :
    • The compound has demonstrated anti-inflammatory effects, which could be beneficial in managing conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
  • Analgesic Effects :
    • Analgesic activity has been observed, indicating its potential use in pain management therapies .
  • Antimicrobial Activity :
    • Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Studies

  • Anticancer Studies :
    • A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis and anticancer activity of pyrrolo[3,2-b]pyridine derivatives. The results indicated that certain modifications significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Anticonvulsant Activity Evaluation :
    • In another investigation, various pyrrolo derivatives were evaluated for their anticonvulsant effects using animal models. The study found that compounds structurally related to 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine exhibited promising results in reducing seizure frequency and severity .
  • Anti-inflammatory Mechanism Investigation :
    • A detailed analysis of the anti-inflammatory properties was conducted using lipopolysaccharide-induced inflammation models. The findings suggested that the compound could inhibit pro-inflammatory cytokines, thus reducing inflammation effectively .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Differences vs. Target Compound References
This compound 896722-50-2 C₁₃H₉ClN₂O₂S 292.74 6-Cl, 1-phenylsulfonyl 95-98% Reference compound
6-Chloro-1H-pyrrolo[3,2-b]pyridine 1021339-19-4 C₇H₅ClN₂ 152.58 6-Cl, unsubstituted at position 1 97% Lacks sulfonyl group; simpler structure
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 383875-59-0 C₈H₅ClN₂O 180.59 6-Cl, 3-carbaldehyde 97% Carbaldehyde group instead of sulfonyl
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1951441-84-1 C₁₀H₉ClN₂O₂ 224.64 6-Cl, 3-ethyl ester 97% Ester group; different pyrrolopyridine isomer
6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine 731820-88-5 C₁₀H₁₃ClN₂O₂S 260.74 6-Cl, 3-pyrrolidinylsulfonyl, 2-methyl 95% Pyrrolidine sulfonyl; pyridine backbone
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 882562-40-5 C₁₃H₁₀N₂O₂S 258.29 1-phenylsulfonyl, no Cl N/A Lacks Cl; pyrrolo[3,2-c]pyridine isomer

Key Observations:

  • Core Structure Variations : The pyrrolopyridine isomerism (e.g., [3,2-b] vs. [2,3-b] or [3,2-c]) significantly alters electronic properties and binding interactions. For example, the [3,2-c] isomer in 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine lacks a chlorine atom, reducing steric hindrance .
  • Substituent Effects : The phenylsulfonyl group in the target compound enhances molecular weight and polarity compared to analogues like 6-chloro-1H-pyrrolo[3,2-b]pyridine, which lacks this moiety . Carbaldehyde or ester substituents (e.g., in 383875-59-0 or 1951441-84-1) introduce reactive sites for further functionalization .
  • Bioactivity Relevance : Sulfonyl groups are often critical for binding to ATP pockets in kinases, as seen in patented pyrrolopyridine derivatives . The absence of this group in simpler analogues limits their pharmacological utility.

Biological Activity

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Molecular Weight : 292.74 g/mol
  • CAS Number : 896722-50-2

The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and other enzymes implicated in disease pathways. Its structure suggests potential inhibitory effects on specific signaling pathways relevant to cancer and inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
A54926Induction of apoptosis
HCT1161.1Cell cycle arrest at SubG1/G1 phase
MCF-73.3Apoptotic pathways activation

These findings indicate that this compound may serve as a potential lead compound for developing new anticancer agents.

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has been evaluated for anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antitumor Activity Evaluation

In a study conducted by Kumar et al., various derivatives of pyrrolo[3,2-b]pyridine were synthesized and screened for their cytotoxicity against multiple cancer cell lines. The results demonstrated that the compound significantly inhibited tumor growth in vitro, suggesting its potential utility in cancer therapy .

Study 2: Kinase Inhibition Profiling

Another investigation focused on the selectivity and potency of this compound as an inhibitor of specific kinases involved in cancer progression. The study found that it effectively inhibited Aurora-A kinase with an IC₅₀ of 0.067 µM, showcasing its potential as a targeted therapeutic agent .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Nucleophilic Substitution65–75NaH, THF, 0°C–rt
Deprotection-Sulfonylation82TFA, triethylsilane, rt

Basic: How to purify and characterize this compound?

Methodological Answer:

  • Purification: Use silica gel column chromatography with gradients of EtOAc/hexane (1:3 to 1:1). For polar derivatives, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Characterization:
    • NMR: Look for aromatic protons in δ 7.2–8.5 ppm (1H-pyrrolo[3,2-b]pyridine core) and sulfonyl group protons at δ 7.5–7.9 ppm .
    • IR: Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and C-Cl at 550–750 cm⁻¹ .
    • X-ray Diffraction: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯Cl) for structural validation .

Advanced: How to design derivatives for improved bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at the 6-position to enhance kinase inhibition .
    • Replace the phenylsulfonyl group with heteroaryl sulfonamides (e.g., pyrimidine) to modulate selectivity for 5-HT₃/5-HT₆ receptors .
  • Synthetic Optimization: Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, dioxane) to attach aryl boronic acids at the 5-position for DYRK1A inhibition .

Q. Table 2: Bioactivity of Derivatives

SubstituentTargetIC₅₀ (nM)Reference
6-CNKinase X12.3
5-(3,4-Dimethoxyphenyl)DYRK1A8.7

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation:
    • Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) to minimize variability .
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) for kinase inhibition studies .
  • Data Analysis: Apply chemoinformatics tools (e.g., QSAR models) to correlate electronic properties (HOMO-LUMO gap, logP) with bioactivity trends .

Advanced: What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Studies: Calculate HOMO-LUMO gaps (e.g., BLYP/6-311G**) to assess kinetic stability. A large gap (>3.5 eV) suggests low reactivity .
  • Solubility Prediction: Use COSMO-RS to model solvent interactions. Polar aprotic solvents (DMF, DMSO) enhance solubility due to sulfonyl group polarity .
  • Degradation Pathways: Simulate hydrolytic stability under acidic conditions (e.g., pH 2.0) to identify vulnerable sites (e.g., sulfonamide bond) .

Advanced: How to address low solubility in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (sonication, 20 kHz) for sustained release in cellular assays .

Advanced: What intermolecular interactions influence crystallization?

Methodological Answer:

  • Hydrogen Bonding: The sulfonyl group participates in C–H⋯O interactions, while the pyrrolopyridine core forms N–H⋯N bonds. Optimize crystallization using slow evaporation in acetone/water (1:1) .
  • π-Stacking: Planar aromatic systems (phenylsulfonyl) align face-to-face at 3.5–4.0 Å distances, confirmed by Hirshfeld surface analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

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